REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].Cl.[OH2:16]>O.O.O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O>[CH:2]([C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10])=[O:16] |f:3.4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C(C=CC1OC)CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 75 minutes
|
Duration
|
75 min
|
Type
|
TEMPERATURE
|
Details
|
On cooling the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed sequentially with 2M aqueous hydrochloric acid (2×50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification on silica
|
Type
|
WASH
|
Details
|
eluting iso-hexane/ethyl acetate [4:1 to 1:1 to 0:1]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C=CC1OC)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |